ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-
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Overview
Description
Aniline, p-(5-(2-naphthyloxy)pentyloxy)- is a bioactive chemical.
Scientific Research Applications
Proton Transfer and Structure
- N-salicylideneaniline-type compounds, including derivatives of aniline, exhibit significant proton transfer and intramolecular hydrogen bond characteristics. These properties are influenced by π-electron delocalization, impacting their stability and structure (Inabe et al., 1994).
Polymer Applications
- Aniline derivatives have been investigated in the formation of copolymers, displaying significant electrochemical and spectroelectrochemical properties, making them suitable for various material applications (Chung et al., 2001).
- Poly(naphthylamine) copolymers demonstrate antimicrobial effects, suggesting potential use in biomaterials for food packaging and medical devices (Riaz & Ashraf, 2013).
Optical Properties
- Aniline derivatives have been studied for their ultra-violet absorption spectra, providing insights into their photophysical properties and potential applications in light-sensitive materials and technologies (Lin & Lin, 1961).
Chemical Interaction and Catalysis
- Aniline compounds interact with various substances, influencing reactions like ozonation, which is significant for understanding chemical pathways and environmental impact (Tekle-Röttering et al., 2016).
- Specific aniline derivatives are used in the synthesis of novel titanium complexes, showing high catalytic performance for ethylene polymerization, indicating potential industrial applications (Ping, 2007).
Sensor Applications
- Aniline-based materials have been utilized in sensor applications, exploiting their properties for detecting and measuring various chemical substances (Shoji & Freund, 2001).
Environmental Impact
- Research on aniline degradation by specific bacterial strains contributes to understanding environmental pollution control and remediation strategies (Wen-hui, 2008).
Properties
CAS No. |
111935-92-3 |
---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(5-naphthalen-2-yloxypentoxy)aniline |
InChI |
InChI=1S/C21H23NO2/c22-19-9-12-20(13-10-19)23-14-4-1-5-15-24-21-11-8-17-6-2-3-7-18(17)16-21/h2-3,6-13,16H,1,4-5,14-15,22H2 |
InChI Key |
DNEFVGDOXSNBTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCCOC3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCCOC3=CC=C(C=C3)N |
Appearance |
Solid powder |
111935-92-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aniline, p-(5-(2-naphthyloxy)pentyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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